trans-3-Decene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

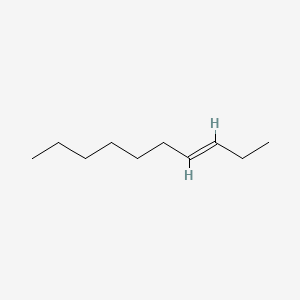

Trans-3-Decene is a chemical compound with the formula C10H20. Its molecular weight is 140.2658 . It is also known by other names such as (E)-3-C10H20 and (E)-3-Decene .

Molecular Structure Analysis

The molecular structure of trans-3-Decene consists of a chain of 10 carbon atoms with a double bond between the 3rd and 4th carbon atoms from one end . The remaining carbon atoms are single-bonded to each other and to hydrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving trans-3-Decene are not available, alkenes generally undergo addition reactions. For instance, they can react with halogens like bromine and chlorine to form vicinal dihalides .Wissenschaftliche Forschungsanwendungen

Trans-3-Decene is used as a low molecular weight model in the study of polymers, particularly in the context of NMR spectroscopy. It helps in understanding the configurations of asymmetric carbon atoms in polymers (Elgert & Ritter, 1977).

It has been a subject in catalysis research, specifically in isomerization processes. For example, a study demonstrated the use of a CoCl2/Ph3P/NaBH4 system to isomerize 1-decene into predominantly cis-2-decene or trans-2-decene (Satyanarayana & Periasamy, 1987).

In the field of antibiotic development, trans-bicyclo[4.4.0]decane/decene derivatives, including trans-3-Decene, show potent antibacterial activities. This highlights its potential in the development of new antibiotics (Zhang et al., 2020).

Trans-3-Decene has been studied in the synthesis of metal-capped ene-ynes, which are evaluated for their potential as catalysts in polymerization reactions (Krouse & Schrock, 1988).

Its isomer, trans-decalin, a compound related to trans-3-Decene, is investigated for its autoignition characteristics, especially in the context of surrogate models for transportation fuels (Wang et al., 2018).

Research on the isomerization of 1-decene, including the study of trans-3-Decene, has provided insights into the thermodynamic properties and equilibrium compositions important in hydroformylation processes (Jörke et al., 2015).

Wirkmechanismus

Safety and Hazards

Safety data sheets suggest that trans-3-Decene may pose some hazards. It is recommended to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

While specific future directions for trans-3-Decene are not available, research into the properties and potential applications of alkenes is ongoing. For example, trans-bicyclo[4.4.0]decane/decene-containing natural products, which display a wide range of structural diversity, are being studied for their potent and selective antibacterial activities .

Eigenschaften

IUPAC Name |

(E)-dec-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRWIAHBVAYKIZ-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-3-Decene | |

CAS RN |

19150-21-1 |

Source

|

| Record name | trans-3-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019150211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-4,4a,5,7a-tetrahydrocyclopenta[b]pyran](/img/structure/B1175557.png)